![molecular formula C9H14N4O2 B2377178 2-Cyclohexyl-4-nitropyrazol-3-amine CAS No. 1249516-65-1](/img/structure/B2377178.png)
2-Cyclohexyl-4-nitropyrazol-3-amine
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Overview
Description
2-Cyclohexyl-4-nitropyrazol-3-amine, commonly known as CNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNPA belongs to the class of nitro-substituted pyrazoles and is known for its unique chemical properties.
Scientific Research Applications
Catalysis and Hydrogenation Processes
Research indicates that 2-Cyclohexyl-4-nitropyrazol-3-amine and related compounds are significant in catalysis and hydrogenation processes. For instance, rhodium(I) hydrido compounds exhibit effective catalysis in the hydrogenation of nitriles, producing primary amines selectively. This process is pivotal in various chemical syntheses and industrial applications (Yoshida, Okano, & Otsuka, 1979).
Electrosynthesis
The electrosynthesis of amines from nitropyrazole derivatives, like 1-ethyl-4-nitro-3-cyanopyrazole, is another significant area of application. The process involves electroreduction in acidic aqueous-alcoholic solutions, yielding various amine derivatives (Mikhal’chenko et al., 2007).
Graphene-Based Catalysis
Graphene-based catalysts utilize derivatives of nitropyrazoles, like 2-Cyclohexyl-4-nitropyrazol-3-amine, for the reduction of nitro compounds to amines. These catalysts offer advantages such as high catalytic prowess and recovery, and are used in synthesizing pharmaceuticals, dyes, and polymers (Nasrollahzadeh et al., 2020).
Organic Synthesis and Reaction Mechanisms
Studies also focus on the interaction of nitropyrazoles with amines, leading to the formation of various N,N-dimethylformamidine derivatives. Understanding these interactions is crucial for advancements in organic synthesis and medicinal chemistry (Makarov et al., 2002).
Allylic Amination
Research on the allylic amination of unactivated olefins by nitroarenes, catalyzed by ruthenium complexes, also involves nitropyrazole derivatives. This process involves a catalytic C−H functionalization, crucial in the synthesis of various organic compounds (Ragaini et al., 1999).
Combustion Behavior
The thermal decomposition and combustion behavior of high energetic nitropyrazoles are studied for applications in materials science and engineering. These studies focus on the stability and reactivity of nitropyrazoles under different conditions (Sinditskii et al., 2017).
Enantioselective Synthesis
There is also research on the enantioselective synthesis of cyclohexanones using nitro dienes and organocatalysts. This synthesis is significant in pharmaceutical and chemical industries (Vamisetti et al., 2016).
Photochemical Applications
Furthermore, studies on ruthenium nitrosyls demonstrate rapid NO delivery to proteins in aqueous solutions upon exposure to UV light, indicating potential applications in photochemistry and biology (Patra & Mascharak, 2003).
Mechanism of Action
- Primary Targets : CHPA is known to interact with specific enzymes in Mycobacterium tuberculosis (Mtb), particularly cytochrome P450 enzymes (P450s). The Mtb genome encodes 20 different cytochrome P450 enzymes, which play crucial roles in Mtb physiological functions .
- Interaction with Targets : CHPA binds to the active site of Mycobacterial CYP 125 and CYP 121, inhibiting their function. Recent studies have shown that azoles (including CHPA) have high affinity for these enzymes, disrupting their normal activities .
- Affected Pathways : The inhibition of Mtb cytochrome P450 enzymes disrupts cholesterol metabolism and other essential pathways. For example, CYP 125 is involved in cholesterol binding, and CYP 121 is crucial for Mtb viability .
- Pharmacokinetics ADME Properties: CHPA is a yellow crystalline solid with a molecular weight of 238.28 g/mol. It is soluble in organic solvents but has poor solubility in water under neutral conditions.
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
2-cyclohexyl-4-nitropyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-9-8(13(14)15)6-11-12(9)7-4-2-1-3-5-7/h6-7H,1-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQICHMKXWYTWJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C=N2)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-4-nitropyrazol-3-amine | |
CAS RN |
1249516-65-1 |
Source
|
Record name | 1-cyclohexyl-4-nitro-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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